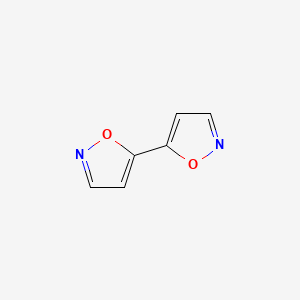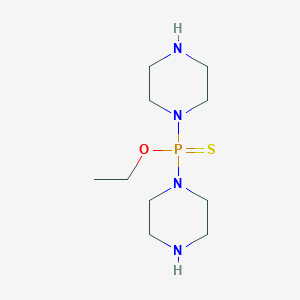![molecular formula C23H20O2 B12898803 Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]- CAS No. 771477-54-4](/img/structure/B12898803.png)
Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of an alkyne-epoxide intermediate. This reaction is typically mediated by Lewis acids such as boron trifluoride etherate (BF3·Et2O) under ambient conditions . The reaction proceeds smoothly in dichloromethane at room temperature, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts. The choice of solvents and reaction conditions would also be optimized to ensure scalability and environmental sustainability.
化学反应分析
Types of Reactions
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the alkyne or other functional groups within the molecule.
Substitution: The phenyl and phenylpropynyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese(IV) oxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolones or oxindoles, while reduction could produce various hydrogenated derivatives .
科学研究应用
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
作用机制
The mechanism by which 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate .
相似化合物的比较
Similar Compounds
- 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine
- {4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol
- N-(2-(1-hydroxy-3-phenylprop-2-yn-1-yl)-N-tosylanilides
Uniqueness
Compared to these similar compounds, 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran stands out due to its tetrahydrobenzofuran core, which imparts unique chemical and biological properties. This core structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further study .
属性
CAS 编号 |
771477-54-4 |
|---|---|
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-phenyl-4-(3-phenylprop-2-ynoxy)-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C23H20O2/c1-3-9-18(10-4-1)11-8-16-24-21-14-7-15-22-20(21)17-23(25-22)19-12-5-2-6-13-19/h1-6,9-10,12-13,17,21H,7,14-16H2 |
InChI 键 |
PSHNEMDNCRIYEA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)OC(=C2)C3=CC=CC=C3)OCC#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


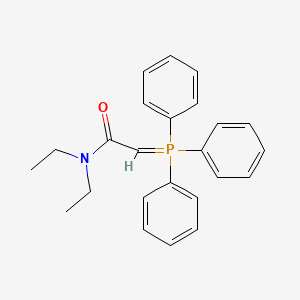
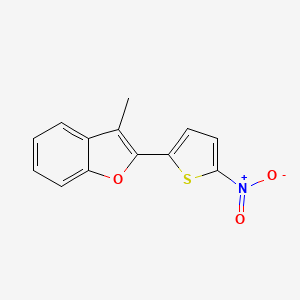
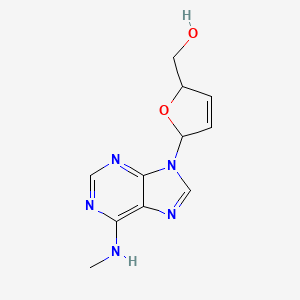

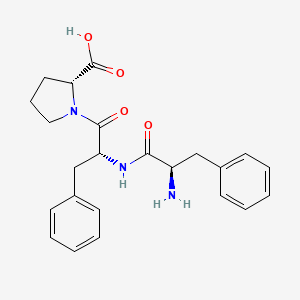
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
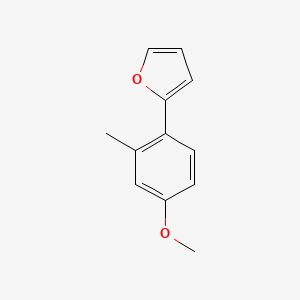
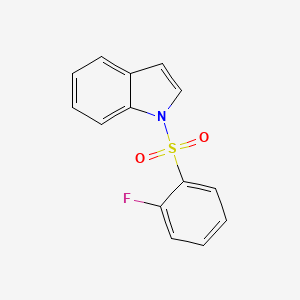
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
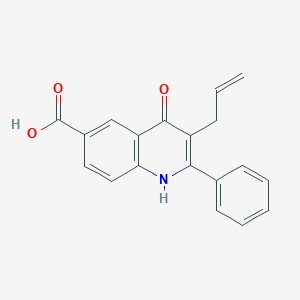
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
